1-(4-Bromophenyl)-N-methylethanamine hydrochloride

Description

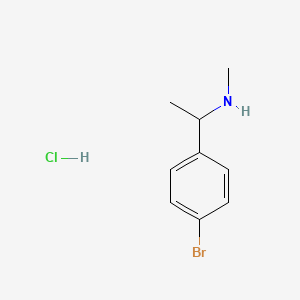

Systematic IUPAC Nomenclature and Structural Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(4-bromophenyl)-N-methylethan-1-amine hydrochloride, reflecting the standard naming conventions for substituted phenylethylamines. The compound exists in multiple stereoisomeric forms, with the (S)-enantiomer specifically documented in chemical databases with distinct registry numbers and identifiers. The systematic name accurately describes the molecular architecture, indicating a central ethanamine backbone with a 4-bromophenyl group attached to the first carbon and a methyl group bonded to the nitrogen atom.

Structural isomerism considerations reveal that this compound can be distinguished from positional isomers where the bromine atom occupies different positions on the phenyl ring. Database entries confirm the existence of related compounds including 1-(2-bromophenyl)-N-methylethanamine hydrochloride and 1-(3-bromophenyl)-N-methylethanamine hydrochloride, each possessing unique Chemical Abstracts Service registry numbers and distinct physical properties. The 4-bromo substitution pattern specifically refers to the para position on the benzene ring, which significantly influences the compound's chemical behavior compared to ortho or meta isomers.

The molecular formula C₉H₁₃BrClN represents the hydrochloride salt form, with the free base having the formula C₉H₁₂BrN. Computational chemistry analyses indicate that the compound exhibits specific stereochemical properties, particularly when considering the chiral center at the carbon bearing both the phenyl group and the methyl-substituted amino group. The (S)-configuration represents one specific spatial arrangement of these substituents around the chiral center.

Alternative Designations: 4-Bromo-N-methylphenethylamine Hydrochloride

Alternative nomenclature systems provide several recognized designations for this compound, with 4-bromo-N-methylphenethylamine hydrochloride serving as a commonly used alternative name that emphasizes the phenethylamine structural framework. This designation follows the phenethylamine naming convention, where the compound is viewed as a derivative of the basic phenethylamine structure with specific substitutions at the 4-position of the phenyl ring and the nitrogen atom. Chemical suppliers and databases frequently employ this alternative nomenclature, particularly in commercial contexts where the phenethylamine classification provides immediate structural context.

The designation benzenemethanamine, 4-bromo-N,α-dimethyl-, hydrochloride represents another systematic approach that follows Chemical Abstracts Service indexing conventions. This nomenclature treats the compound as a derivative of benzenemethanamine (benzylamine) with specific substitutions including the 4-bromo group on the benzene ring and both N-methyl and α-methyl substituents. The α-dimethyl designation in this context refers to the methyl group attached to the carbon adjacent to the benzene ring, distinguishing it from compounds where methyl substitution occurs at different positions.

Database cross-referencing reveals that these alternative designations maintain consistency across multiple chemical information systems while providing different perspectives on the compound's structural relationships. The phenethylamine designation connects the compound to a broader class of biologically active molecules, while the benzenemethanamine nomenclature emphasizes its relationship to benzylamine derivatives. Commercial suppliers often list multiple alternative names to ensure comprehensive searchability and to accommodate different naming preferences within the scientific community.

| Alternative Name | Naming System | Usage Context |

|---|---|---|

| 4-Bromo-N-methylphenethylamine hydrochloride | Phenethylamine-based | Commercial/Research |

| Benzenemethanamine, 4-bromo-N,α-dimethyl-, hydrochloride | Chemical Abstracts Service | Database indexing |

| 1-(4-Bromophenyl)-N-methylethanamine hydrochloride | IUPAC systematic | Standard nomenclature |

CAS Registry Number and PubChem CID Cross-Referencing

The Chemical Abstracts Service registry number 799293-97-3 serves as the primary identifier for the racemic mixture of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride across multiple chemical databases and supplier catalogs. This registry number provides unambiguous identification within the Chemical Abstracts Service database system and enables precise cross-referencing across different information sources. The assignment of this specific registry number confirms the compound's recognition as a distinct chemical entity within the global chemical information infrastructure.

Properties

IUPAC Name |

1-(4-bromophenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYPWCMBWZLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride typically involves the bromination of aniline derivatives followed by reductive amination. The process begins with the bromination of 4-bromoaniline, which is then subjected to reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride. The final product is obtained as a hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like hydroxylamine, alkyl halides, basic or neutral conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-methylethanamine hydrochloride finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom in the phenyl ring enhances its binding affinity to certain targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons of Structural Analogues

Stereochemical Variants

The target compound’s enantiomer, (S)-1-(4-Bromophenyl)-N-methylethanamine hydrochloride , exhibits near-identical physical properties but distinct biological activity due to chiral recognition in biological systems . For example, enantiomers may show varying affinities for serotonin or dopamine receptors, which is critical in neuropharmacology.

Substituent Modifications

- Cyclohexane Derivatives : The cyclohexane ring in 1-(4-Bromophenyl)cyclohexan-1-amine hydrochloride increases molecular weight (290.63 g/mol) and steric bulk, which could hinder diffusion across biological membranes .

Physicochemical Properties

- Lipophilicity : The N-methyl group in the target compound enhances lipophilicity compared to primary amines like 1-(4-Bromophenyl)ethanamine hydrochloride, improving blood-brain barrier penetration .

- Melting Points : (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride has a melting point of 235–241°C , while data for the target compound is unspecified but likely similar due to structural parallels.

Biological Activity

1-(4-Bromophenyl)-N-methylethanamine hydrochloride, also known as 4-bromo-N-methyl-1-phenylethanamine hydrochloride, is a compound with significant biological activity. It is characterized by its bromophenyl group, which enhances its interaction with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and research.

Chemical Structure

- Molecular Formula : CHBrN

- CAS Number : 799293-97-3

Synthesis

The synthesis of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride typically involves the following steps:

- Formation of the amine : The reaction of 4-bromobenzaldehyde with N-methylamine under acidic conditions.

- Hydrochloride formation : The resultant amine is treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Summary of Synthesis Steps

| Step | Reaction | Conditions |

|---|---|---|

| 1 | 4-Bromobenzaldehyde + N-Methylamine | Acidic medium |

| 2 | Resultant amine + HCl | Formation of hydrochloride |

The biological activity of 1-(4-Bromophenyl)-N-methylethanamine hydrochloride can be attributed to its ability to interact with various receptors and enzymes. The presence of the bromine atom enhances lipophilicity, allowing for better membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic Activity : Studies have shown that derivatives similar to this compound demonstrate anxiolytic properties comparable to established anxiolytics like diazepam .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish efficacy .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Studies

- Anxiolytic Potential : A study evaluating a series of quinoxaline derivatives found that compounds structurally related to 1-(4-Bromophenyl)-N-methylethanamine exhibited significant anxiolytic effects in animal models . The most active compound in the study showed a marked reduction in anxiety-like behaviors.

- Antimicrobial Efficacy : Another research effort assessed the antimicrobial properties of related compounds against various bacterial strains. Results indicated varying degrees of effectiveness, warranting further investigation into structure-activity relationships .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anxiolytic | Significant anxiety reduction | |

| Antimicrobial | Variable effectiveness against bacteria | |

| Neuroprotective | Potential benefits in neurodegeneration |

Research Applications

The compound's unique structure and biological activity make it a candidate for various research applications:

- Drug Development : Its potential as an anxiolytic agent opens avenues for developing new therapeutic agents for anxiety disorders.

- Chemical Biology : As a tool compound, it can be used to probe biological pathways involving neurotransmitter systems.

- Pharmaceutical Research : Its synthesis and modification can lead to the discovery of new drugs targeting specific receptors.

Q & A

Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-N-methylethanamine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:

- Reductive Amination : React 4-bromophenylacetone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Purification involves recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .

- Optimization : Temperature (0–5°C) minimizes side reactions, while pH control (pH 4–5) ensures protonation of the amine for salt formation. Yield variations (50–75%) are linked to solvent polarity and stoichiometric ratios of reactants .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR : H NMR (DMSO-d6) should show peaks for the methyl group (δ 2.3–2.5 ppm, singlet) and aromatic protons (δ 7.4–7.6 ppm, doublets). Discrepancies in splitting patterns may indicate impurities .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Retention time (~8.2 min) and peak symmetry (>1.5) confirm purity (>98%) .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 244.0 (free base) and [M-Cl] at m/z 208.0 for the hydrochloride salt .

Q. What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Storage : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the amine group. Moisture accelerates degradation, as evidenced by increased impurity peaks in HPLC after 6 months at room temperature .

- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 3 months) and monitor via TLC (silica gel, chloroform/methanol 9:1). Degradation products include 4-bromophenylacetic acid (Rf 0.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., enzyme inhibition vs. cell-based assays)?

Methodological Answer:

- Case Study : If in vitro enzyme assays show IC50 = 10 µM but cell-based assays require 50 µM for efficacy, consider:

- Membrane Permeability : Use logP calculations (predicted ~2.1) and parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake limitations .

- Metabolic Stability : Incubate the compound with liver microsomes (human or rat) and quantify remaining parent compound via LC-MS. Rapid metabolism (t1/2 < 30 min) may explain reduced cell activity .

- Controls : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to rule out experimental artifacts .

Q. What computational strategies are effective for predicting binding modes of this compound to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with a crystal structure of the target (e.g., monoamine oxidase). Protonate the amine group at physiological pH and assign partial charges via AMBER force fields.

- Validation : Compare docking poses with SAR data. For example, if replacing the bromine with chlorine reduces activity, validate via free energy perturbation (FEP) simulations .

- Limitations : Address false positives by cross-referencing with experimental mutagenesis data (e.g., key residue mutations that disrupt binding) .

Q. How should researchers design dose-response studies to account for off-target effects in neuropharmacological applications?

Methodological Answer:

- Dose Range : Test 0.1–100 µM in primary neuronal cultures, using a negative control (e.g., scrambled amine analogs) to identify nonspecific effects.

- Endpoint Assays : Combine electrophysiology (patch-clamp for ion channel modulation) and calcium imaging (Fluo-4 AM) to distinguish target-specific vs. off-target responses .

- Data Interpretation : Apply Hill slope analysis; slopes >1 suggest cooperative binding, while slopes <1 indicate multiple binding sites or toxicity .

Data Interpretation & Troubleshooting

Q. How can researchers address discrepancies in reported solubility values across literature sources?

Methodological Answer:

- Solvent Systems : Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4, ~2 mg/mL), and simulated gastric fluid (pH 1.2, <1 mg/mL). Note that salt forms (e.g., hydrochloride) improve aqueous solubility but may precipitate in buffered solutions .

- Techniques : Use dynamic light scattering (DLS) to detect aggregates in PBS. Sonication (30 sec, 20 kHz) or co-solvents (5% PEG-400) can enhance dissolution .

Q. What experimental controls are essential for validating in vitro toxicity assays?

Methodological Answer:

- Cytotoxicity Assays : Include vehicle controls (DMSO ≤0.1%), a positive control (e.g., staurosporine for apoptosis), and measure lactate dehydrogenase (LDH) release alongside MTT assays to confirm membrane integrity .

- Mitochondrial Toxicity : Use JC-1 dye to monitor mitochondrial membrane potential. A ≥20% depolarization at 50 µM suggests off-target effects requiring structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.